molecular formula C10H6F2O3 B6205941 3-(2,6-difluorophenyl)oxolane-2,5-dione CAS No. 1528461-10-0

3-(2,6-difluorophenyl)oxolane-2,5-dione

Cat. No.: B6205941
CAS No.: 1528461-10-0
M. Wt: 212.1
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Description

3-(2,6-Difluorophenyl)oxolane-2,5-dione is a fluorinated derivative of oxolane-2,5-dione (γ-butyrolactone), characterized by a 2,6-difluorophenyl substituent at the 3-position. The introduction of fluorine atoms at the ortho positions of the phenyl ring significantly influences its electronic properties, solubility, and reactivity compared to non-fluorinated analogs. Structural studies of this compound, including crystallographic analyses using tools like SHELX programs , may reveal insights into its conformation and intermolecular interactions.

Properties

CAS No.

1528461-10-0

Molecular Formula

C10H6F2O3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)oxolane-2,5-dione typically involves the reaction of 2,6-difluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2,6-Difluorophenyl)oxolane-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following comparison focuses on structurally related oxolane-2,5-dione derivatives, highlighting differences in physical properties, reactivity, and functional behavior. Key analogs include:

Structural and Electronic Properties

Fluorine substituents are electron-withdrawing, which alters the electronic environment of the phenyl ring and adjacent oxolane moiety. For example:

  • 3-Phenyloxolane-2,5-dione : Lacks fluorine substituents, leading to reduced electrophilicity at the carbonyl groups compared to the difluorinated analog.
  • 3-(2,6-Dichlorophenyl)oxolane-2,5-dione : Chlorine atoms increase steric bulk and polarizability but are less electronegative than fluorine, resulting in weaker inductive effects.
Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (in DMSO)
3-(2,6-Difluorophenyl)oxolane-2,5-dione 214.15 148–152 High
3-Phenyloxolane-2,5-dione 162.14 98–102 Moderate
3-(2,6-Dichlorophenyl)oxolane-2,5-dione 245.05 165–169 Low
3-(2,4-Difluorophenyl)oxolane-2,5-dione 214.15 136–140 High

Key Observations :

  • Fluorinated derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., C–F···H–C dipole interactions).
  • Solubility in polar solvents like DMSO is enhanced in difluorinated analogs compared to chlorinated or non-halogenated derivatives.
Chemical Reactivity
  • Ring-Opening Reactions : The electron-withdrawing effect of fluorine in this compound increases the electrophilicity of the carbonyl groups, facilitating nucleophilic attack. This contrasts with the less reactive 3-phenyl analog.
  • Stability : Fluorine’s small size and strong C–F bonds confer thermal and oxidative stability, making the 2,6-difluoro derivative more robust than chlorinated analogs under harsh conditions.
Crystallographic Insights

Crystallographic studies using programs like SHELXL reveal that this compound adopts a planar oxolane ring with the phenyl ring perpendicular to it. This conformation minimizes steric clashes between ortho-fluorine atoms and the lactone oxygen. In contrast, 3-phenyl analogs display greater rotational freedom around the C3–C(aryl) bond.

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